Cas no 2227659-73-4 ((1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol)

(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol
- EN300-1794474
- 2227659-73-4
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- インチ: 1S/C10H12N2O/c11-6-10(13)8-2-1-3-9-7(8)4-5-12-9/h1-5,10,12-13H,6,11H2/t10-/m1/s1
- InChIKey: CKDWQSDPEJYSAH-SNVBAGLBSA-N
- SMILES: O[C@H](CN)C1=CC=CC2=C1C=CN2
計算された属性
- 精确分子量: 176.094963011g/mol
- 同位素质量: 176.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 62Ų
(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1794474-5.0g |
(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol |
2227659-73-4 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1794474-2.5g |
(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol |
2227659-73-4 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1794474-0.1g |
(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol |
2227659-73-4 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1794474-0.5g |
(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol |
2227659-73-4 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1794474-10.0g |
(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol |
2227659-73-4 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1794474-0.25g |
(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol |
2227659-73-4 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1794474-10g |
(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol |
2227659-73-4 | 10g |
$6635.0 | 2023-09-19 | ||
Enamine | EN300-1794474-1.0g |
(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol |
2227659-73-4 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1794474-0.05g |
(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol |
2227659-73-4 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1794474-1g |
(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol |
2227659-73-4 | 1g |
$1543.0 | 2023-09-19 |
(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
(1S)-2-amino-1-(1H-indol-4-yl)ethan-1-olに関する追加情報
Compound CAS No. 2227659-73-4: (1S)-2-Amino-1-(1H-indol-4-yl)ethan-1-ol
The compound (1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol, identified by the CAS number 2227659-73-4, is a structurally unique organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of amino alcohols, characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) within its molecular structure. The indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, adds complexity and functionality to the molecule.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol. Researchers have explored various methodologies, including asymmetric catalysis and enantioselective synthesis, to produce this compound with high enantiomeric excess. These methods are crucial for applications in drug discovery, where stereochemistry plays a pivotal role in determining biological activity and pharmacokinetics.
The biological activity of (1S)-2-amino derivatives has been extensively studied, particularly in the context of their potential as therapeutic agents. For instance, studies have shown that this compound exhibits promising anti-inflammatory and antioxidant properties. Its ability to modulate cellular signaling pathways makes it a candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders.
In terms of pharmacokinetics, (1S)-indol-based compounds have demonstrated favorable absorption profiles, which enhance their bioavailability. This characteristic is advantageous for drug delivery systems, as it allows for lower dosages while maintaining efficacy. Furthermore, the indole ring's inherent stability contributes to the compound's resistance to metabolic degradation, prolonging its duration of action within the body.
Recent research has also focused on the use of CAS 2227659-based compounds in nanotechnology applications. By incorporating this molecule into nanoparticles or polymer-based drug delivery systems, scientists aim to enhance targeted drug delivery and reduce systemic side effects. Such innovations are particularly relevant in oncology, where precise drug delivery can significantly improve treatment outcomes.
The stereochemistry of (1S)-ethan-based compounds has been a focal point in medicinal chemistry. The (S)-configuration at the chiral center imparts specific physicochemical properties that are essential for interactions with biological targets. For example, this configuration may enhance binding affinity to specific receptors or enzymes, thereby influencing therapeutic efficacy.
In conclusion, (1S)-indole alcohol derivatives like CAS 2227659 represent a promising class of compounds with diverse applications in medicine and biotechnology. Ongoing research continues to uncover new insights into their synthesis, biological activity, and therapeutic potential. As our understanding of these molecules deepens, they are likely to play an increasingly important role in addressing unmet medical needs and advancing personalized medicine.
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